5-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9-7-10(2)18(16-9)6-5-15-14(19)12-8-13(20-17-12)11-3-4-11/h7-8,11H,3-6H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIAQOWSWOJFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NOC(=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the pyrazole ring via a condensation reaction. The final step involves the attachment of the cyclopropyl group through a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of an isoxazole ring and a pyrazole moiety, which are known for their pharmacological properties. Its molecular formula is , with a molecular weight of 263.29 g/mol. The structural complexity allows for interactions with various biological targets, making it a valuable candidate for drug development.
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole and isoxazole derivatives in cancer therapy. For instance, compounds similar to 5-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide have demonstrated promising results against various cancer cell lines. In a study involving breast cancer cells (MCF-7 and MDA-MB-231), pyrazole derivatives exhibited significant cytotoxicity when combined with conventional chemotherapy agents like doxorubicin . This suggests that the compound may enhance the efficacy of existing treatments.
Antimicrobial Properties
Research indicates that isoxazole derivatives possess notable antimicrobial activity. A study reported that specific isoxazole carboxamides displayed antifungal properties, which could be attributed to their ability to disrupt microbial cell functions . The structural features of this compound may contribute similarly, warranting further investigation into its effectiveness against bacterial and fungal infections.
Anti-inflammatory Effects
Isoxazoles have been recognized for their anti-inflammatory properties. Compounds within this class can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases . The specific mechanism of action for this compound remains to be elucidated but could involve inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic parallels between 5-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide and related carboxamide derivatives are highlighted below, with a focus on pyrazole-based analogs from .
Structural Differences and Similarities
| Feature | Target Compound | Pyrazole Analogs (e.g., 3a–3p) |
|---|---|---|
| Core Heterocycle | Isoxazole ring | Pyrazole ring |
| Carboxamide Position | Position 3 of isoxazole | Position 4 of pyrazole |
| Substituents | 5-Cyclopropyl, N-linked ethyl-3,5-dimethylpyrazole | 5-Chloro, 3-methyl, N-linked 4-cyano-pyrazole with aryl groups (e.g., phenyl, 4-chlorophenyl) |
| Key Functional Groups | Cyclopropyl (electron-withdrawing), dimethylpyrazole (hydrogen-bonding potential) | Chloro (electron-withdrawing), cyano (polar group), aryl (hydrophobic/π-π interactions) |
The isoxazole core in the target compound may confer distinct electronic and steric properties compared to the pyrazole-based analogs. The cyclopropyl group, a less common substituent in compounds, could enhance metabolic stability or modulate lipophilicity relative to the chloro substituents in 3a–3p .
Physicochemical and Spectroscopic Properties
A comparative analysis of key properties is summarized below:
| Property | Target Compound | Compound 3a | Compound 3d |
|---|---|---|---|
| Yield | Not reported | 68% | 71% |
| Melting Point | Not reported | 133–135 °C | 181–183 °C |
| MS (ESI) | Not reported | 403.1 ([M+H]⁺) | 421.0 ([M+H]⁺) |
| ¹H-NMR Features | Anticipated signals: cyclopropyl (δ ~1.0–2.0) | Aryl protons (δ 7.43–8.12), methyl (δ 2.66) | Aryl/fluorophenyl (δ 7.21–7.51) |
The dimethylpyrazole group could introduce additional hydrogen-bonding interactions, akin to the cyano group in 3a–3p, albeit with different geometry .
Research Findings and Limitations
Structural Characterization: compounds were validated via ¹H-NMR, MS, and elemental analysis, methods likely applicable to the target compound. However, its cyclopropyl group would require detailed NOESY or X-ray crystallography (e.g., using SHELX software, as noted in ) to confirm stereochemistry .
Data Gaps : The target compound’s solubility, stability, and bioactivity remain uncharacterized in the provided evidence, limiting direct pharmacological comparisons.
Biological Activity
5-Cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1421532-64-0 |
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 274.32 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as a kinase inhibitor, potentially affecting pathways involved in glucose metabolism and cellular signaling. The unique structural features of the compound, particularly the isoxazole and pyrazole moieties, are thought to enhance its selectivity towards specific kinases.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoxazole have been shown to inhibit cancer cell proliferation effectively. In one study, isoxazole derivatives demonstrated IC50 values ranging from 0.7 to 35.2 µM against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and Hep3B (liver cancer) .
Antimicrobial Properties
Compounds in the pyrazole family have also been noted for their antimicrobial activities. Research has shown that pyrazole derivatives can exhibit moderate antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 µg/mL for some derivatives .
Case Studies
- Antitumor Activity : A study evaluating a series of isoxazole derivatives found that certain compounds significantly inhibited tumor growth in vitro and in vivo models. The most effective compounds showed a strong correlation between structural modifications and enhanced anticancer activity .
- Kinase Inhibition : Another investigation focused on the interaction of similar compounds with BRAF(V600E) and EGFR kinases, revealing promising results for the inhibition of these targets . This suggests that this compound could potentially serve as a lead compound for developing targeted cancer therapies.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Activity Type | IC50 Values (µM) |
|---|---|---|
| 5-Methyl-1H-pyrazol-3-amine | Antibacterial | 250 |
| Indole-3-isoxazole derivatives | Anticancer | 0.7 - 35.2 |
| Pyrazolo[3,4-b]pyridine derivatives | Kinase inhibition | Variable |
Q & A
Basic: What is the standard synthetic route for 5-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide?
Answer:
The synthesis typically involves coupling an isoxazole-carboxylic acid derivative with a pyrazole-containing amine. A general procedure (adapted from related compounds) includes:
- Reacting 5-cyclopropylisoxazole-3-carboxylic acid with a coupling agent (e.g., EDCI/HOBt) in DMF to activate the carboxyl group .
- Adding the amine component, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine, in the presence of a base (e.g., triethylamine) .
- Purification via column chromatography or recrystallization (e.g., ethanol) yields the final product. Characterization is performed using H-NMR, IR, and mass spectrometry .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
Answer:
Critical techniques include:
- H-NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, pyrazole methyl groups at δ 2.1–2.4 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm) and amide bonds (~3300 cm for N-H) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced: How can researchers optimize the synthetic yield of this compound when scaling up reactions?
Answer:
Strategies include:
- Solvent Selection : Polar aprotic solvents like DMF enhance reaction efficiency .
- Catalyst Tuning : Optimize equivalents of coupling agents (EDCI/HOBt) to minimize side products .
- Temperature Control : Stirring at room temperature reduces decomposition risks compared to elevated temperatures .
- Purification : Preparative TLC or gradient column chromatography improves purity (>95%) .
Advanced: How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?
Answer:
Discrepancies may arise from:
- Protein Flexibility : Molecular dynamics simulations (MDS) can account for receptor conformational changes not modeled in rigid docking .
- Solvent Effects : Re-docking with explicit solvent models (e.g., water) improves accuracy .
- Experimental Validation : Conduct enzyme inhibition assays (e.g., DHFR inhibition) to correlate docking scores (e.g., −9.2 kcal/mol for high-affinity binding) with IC values .
Basic: What stability considerations are critical for storing this compound in long-term studies?
Answer:
- Temperature : Store at −20°C in amber vials to prevent thermal degradation .
- Humidity : Use desiccants to avoid hydrolysis of the amide bond .
- Solubility : Prepare stock solutions in DMSO (stable at −80°C for 6 months) .
Advanced: How can researchers use structure-activity relationship (SAR) studies to modify this compound for enhanced target binding?
Answer:
- Pyrazole Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 3,5-dimethyl positions to increase hydrophobic interactions .
- Isoxazole Core : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to improve steric complementarity .
- Linker Optimization : Adjust the ethyl spacer length to balance flexibility and rigidity for optimal binding .
Advanced: What methodological approaches are recommended for evaluating this compound’s metabolic stability in vitro?
Answer:
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH to assess oxidative metabolism .
- LC-MS/MS Analysis : Monitor parent compound depletion over time (half-life calculation) .
- CYP Inhibition Assays : Identify cytochrome P450 isoforms involved using isoform-specific substrates .
Basic: How can researchers validate the purity of this compound beyond standard spectroscopic methods?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity ≥95% is acceptable for biological assays .
- Elemental Analysis : Match experimental C/H/N values to theoretical calculations (e.g., C: 62.61%, H: 3.75% for related compounds) .
Advanced: What strategies are effective in elucidating the mechanism of action (MoA) for this compound in enzyme inhibition?
Answer:
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Mutagenesis : Engineer DHFR mutants (e.g., Leu22 → Ala) to identify critical binding residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .
Advanced: How can researchers address low solubility issues during in vivo testing of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
